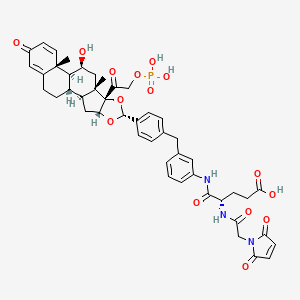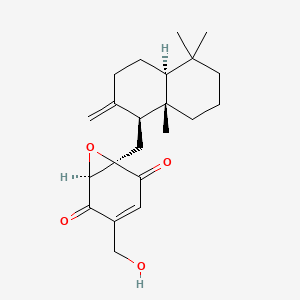![molecular formula C21H22N6O4S2 B12370056 N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTPS1-IN-1 is a selective inhibitor of cytidine 5’-triphosphate synthetase 1 (CTPS1), an enzyme involved in the de novo synthesis of cytidine triphosphate (CTP). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Méthodes De Préparation
The synthesis of CTPS1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for CTPS1-IN-1 are designed to be scalable and cost-effective. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality .
Analyse Des Réactions Chimiques
CTPS1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure controls. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CTPS1-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
CTPS1-IN-1 exerts its effects by selectively inhibiting the activity of CTPS1, thereby blocking the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP). This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a decrease in cellular CTP levels. As a result, cells experience impaired DNA and RNA synthesis, which can induce cell cycle arrest and apoptosis .
The molecular targets and pathways involved in the mechanism of action of CTPS1-IN-1 include the DNA damage response (DDR) pathways, such as ATR, CHEK1, and WEE1. Inhibition of CTPS1 by CTPS1-IN-1 activates these pathways, leading to the accumulation of double-strand DNA breaks and subsequent cell death .
Comparaison Avec Des Composés Similaires
CTPS1-IN-1 is unique in its high selectivity for CTPS1 over its isoform CTPS2. This selectivity allows for targeted inhibition of CTPS1 in specific cell types, such as lymphocytes, without affecting other cell types that rely on CTPS2 for CTP synthesis .
Similar compounds include:
STP938: A highly selective CTPS1 inhibitor with potent anti-tumor activity.
NTX-871: Another selective CTPS1 inhibitor used in the study of autoimmune and inflammatory diseases.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and therapeutic applications .
Propriétés
Formule moléculaire |
C21H22N6O4S2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
N-[1-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]cyclopropyl]-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
VIXAYXSBOOBUNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)

![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)


![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)



